molecular formula C24H25ClN2O2 B3452980 1-[3-(4-chlorophenoxy)benzyl]-4-(4-methoxyphenyl)piperazine

1-[3-(4-chlorophenoxy)benzyl]-4-(4-methoxyphenyl)piperazine

Cat. No. B3452980
M. Wt: 408.9 g/mol
InChI Key: RMCQYBWYIYKNPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(4-chlorophenoxy)benzyl]-4-(4-methoxyphenyl)piperazine, also known as Trazodone, is a psychoactive drug that is primarily used to treat depression, anxiety, and insomnia. It belongs to the class of drugs known as serotonin receptor antagonists and reuptake inhibitors (SARIs). Trazodone works by increasing the levels of serotonin in the brain, which helps to regulate mood, sleep, and appetite.

Mechanism of Action

1-[3-(4-chlorophenoxy)benzyl]-4-(4-methoxyphenyl)piperazine works by blocking the reuptake of serotonin in the brain, which increases the levels of this neurotransmitter. It also acts as an antagonist at certain serotonin receptors, which further enhances its effects on serotonin levels. The increased levels of serotonin help to regulate mood, sleep, and appetite, which are all affected in depression and anxiety disorders.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. It has been shown to reduce the activity of the sympathetic nervous system, which is responsible for the fight-or-flight response. This results in a decrease in heart rate and blood pressure, which can be beneficial for patients with anxiety disorders. This compound has also been found to increase the levels of certain hormones such as prolactin and cortisol, which are involved in stress response and regulation.

Advantages and Limitations for Lab Experiments

1-[3-(4-chlorophenoxy)benzyl]-4-(4-methoxyphenyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in pure form. It also has a well-established mechanism of action and has been extensively studied for its therapeutic effects. However, this compound also has some limitations. It has a relatively short half-life and can be rapidly metabolized, which can make it difficult to maintain consistent levels in the body. It also has several potential side effects, including dizziness, drowsiness, and nausea, which can affect the results of lab experiments.

Future Directions

There are several future directions for research on 1-[3-(4-chlorophenoxy)benzyl]-4-(4-methoxyphenyl)piperazine. One area of interest is its potential use in treating other psychiatric disorders such as bipolar disorder, PTSD, and OCD. Another area of research is the development of new SARIs that may have improved efficacy and fewer side effects than this compound. Additionally, research is needed to better understand the long-term effects of this compound use and its potential for abuse.

Scientific Research Applications

1-[3-(4-chlorophenoxy)benzyl]-4-(4-methoxyphenyl)piperazine has been extensively studied for its therapeutic effects in treating depression, anxiety, and insomnia. It has also been investigated for its potential use in treating other psychiatric disorders such as bipolar disorder, post-traumatic stress disorder (PTSD), and obsessive-compulsive disorder (OCD). This compound has been shown to be effective in reducing symptoms of depression and anxiety in both adults and children. It has also been found to improve sleep quality and reduce the time it takes to fall asleep.

properties

IUPAC Name

1-[[3-(4-chlorophenoxy)phenyl]methyl]-4-(4-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O2/c1-28-22-11-7-21(8-12-22)27-15-13-26(14-16-27)18-19-3-2-4-24(17-19)29-23-9-5-20(25)6-10-23/h2-12,17H,13-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCQYBWYIYKNPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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